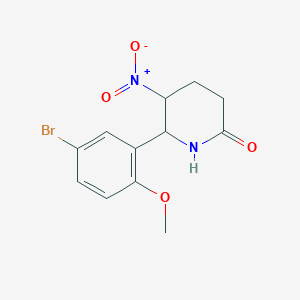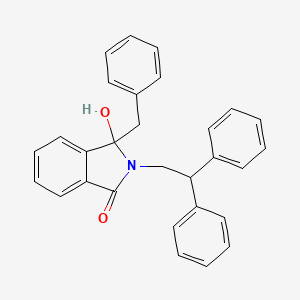
4-(4-chloro-3-nitrophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
4-(4-chloro-3-nitrophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
CNQX binds to the ionotropic glutamate receptors and blocks the influx of cations, such as sodium and calcium, into the postsynaptic neuron. This inhibits the depolarization of the postsynaptic membrane and prevents the generation of action potentials. By blocking the ionotropic glutamate receptors, CNQX can also prevent the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory.
Biochemical and Physiological Effects:
CNQX has been shown to have a variety of biochemical and physiological effects. It can inhibit glutamate-mediated synaptic transmission, modulate the activity of neural circuits, and prevent the induction of LTP. CNQX has also been shown to have neuroprotective effects, reducing the extent of neuronal damage in models of stroke and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CNQX has several advantages for lab experiments. It is a potent and selective antagonist of the ionotropic glutamate receptors, which makes it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. CNQX is also relatively stable and can be stored for long periods of time.
However, there are also some limitations to the use of CNQX in lab experiments. It can have off-target effects, and its potency and selectivity can vary depending on the experimental conditions. CNQX can also have different effects depending on the type of glutamate receptor being studied, and its effects can be influenced by other factors, such as the concentration of other neurotransmitters.
Orientations Futures
There are several future directions for the use of CNQX in scientific research. One direction is to study the role of glutamate receptors in the development and plasticity of neural circuits. Another direction is to investigate the effects of CNQX on different types of glutamate receptors, including metabotropic glutamate receptors. Additionally, CNQX could be used to study the role of glutamate receptors in other physiological and pathological processes, such as pain, addiction, and depression.
In conclusion, CNQX is a potent and selective antagonist of the ionotropic glutamate receptors, which makes it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. Its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, make it a valuable tool for scientific research. There are also several future directions for the use of CNQX in scientific research, which could lead to new insights into the role of glutamate receptors in neural function and dysfunction.
Applications De Recherche Scientifique
CNQX is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in many functions, including learning and memory, synaptic plasticity, and neuronal development. Abnormal glutamate signaling has been implicated in many neurological and psychiatric disorders, such as epilepsy, stroke, Alzheimer's disease, and schizophrenia.
CNQX is a potent and selective antagonist of the ionotropic glutamate receptors, which are responsible for the fast synaptic transmission of glutamate. By blocking the ionotropic glutamate receptors, CNQX can inhibit glutamate-mediated synaptic transmission and modulate the activity of neural circuits. This makes CNQX a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-9-5-13-12(8-17(21)19-15(13)6-10(9)2)11-3-4-14(18)16(7-11)20(22)23/h3-7,12H,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELUPBPULQNNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-chloro-2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B3932469.png)
![7-(4-methoxyphenyl)-7,14b-dihydro-4aH,6H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B3932472.png)
![17-(3,4-dimethylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932480.png)
![{4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B3932483.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B3932485.png)
![2-(4-biphenylyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B3932495.png)

![4-fluoro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B3932507.png)
![7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3932511.png)




